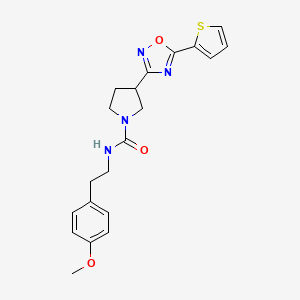
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There are numerous synthetic approaches for pharmacologically active decorated six-membered diazines . These methods have been applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .Molecular Structure Analysis
The molecular structure of “1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile” is unique and allows for various applications, including drug synthesis and catalysis.Chemical Reactions Analysis
There are several chemical reactions associated with this compound. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Pyrimidine derivatives, including structures similar to 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile, are known for their anti-inflammatory properties. They inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis methods for pyrimidines are diverse, offering several pathways to explore for novel anti-inflammatory agents. The structure-activity relationships (SARs) of pyrimidines provide insights into developing new compounds with enhanced activities and minimal toxicity (Rashid et al., 2021).
Neurological Disorder Treatment
Pyrimidine scaffolds have shown potential in treating neurological disorders, including Alzheimer's disease. Their synthesis feasibility and non-toxic nature make them attractive for medicinal chemistry exploration. The SAR study-based approach emphasizes pharmacological advancements, positioning pyrimidines as therapeutic agents for neurological rehabilitation and disorder management (Das et al., 2021).
Broad Pharmacological Activities
Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antifungal effects. These activities highlight the pyrimidine core as a promising scaffold for developing new biologically active compounds. The literature review of pyrimidine derivatives used in medical practice underscores their potential in drug development, offering a systematic approach for discovering compounds with desired pharmacological activities (Chiriapkin, 2022).
Cancer Treatment
Research on pyrrolobenzimidazoles, which share structural features with pyrimidine derivatives, has contributed to cancer treatment advancements. These compounds, particularly the 6-aziridinylquinone and 6-acetamidoquinone derivatives, have shown cytotoxicity and antitumor activity, representing a new class of antitumor agents. Their mechanisms include DNA alkylation and topoisomerase II inhibition, offering insights into designing novel anticancer drugs (Skibo, 1998).
Eigenschaften
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)9-3-10(13-7-12-9)15-5-8(4-11)6-15/h3,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEZRDLXHKDPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)


![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)
![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)



